molecular formula C16H28N2O4 B000436 Oseltamivir phosphate CAS No. 204255-11-8

Oseltamivir phosphate

カタログ番号: B000436
CAS番号: 204255-11-8
分子量: 312.40 g/mol
InChIキー: VSZGPKBBMSAYNT-RRFJBIMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oseltamivir is an antiviral medication primarily used to treat and prevent influenza A and influenza B, the viruses responsible for the flu. It is marketed under the brand name Tamiflu. Oseltamivir is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir involves several key steps:

Industrial Production Methods: Industrial production of oseltamivir typically follows a similar synthetic route but on a larger scale. The process involves the use of commercially available valienamine as a starting material, followed by the preparation of cyclic carbamate compounds and unsaturated sulfonyl derivatives .

Types of Reactions:

    Oxidation: Oseltamivir can undergo oxidation reactions, although these are not commonly utilized in its synthesis.

    Reduction: Reduction reactions are used in the synthesis process, particularly in the conversion of intermediates.

    Substitution: Substitution reactions are crucial in the formation of the final oseltamivir structure.

Common Reagents and Conditions:

Major Products: The major product of these reactions is oseltamivir itself, with intermediates such as cyclic carbamates and unsaturated sulfonyl derivatives being formed along the way .

科学的研究の応用

Clinical Applications

  • Treatment of Influenza
    • Oseltamivir is indicated for treating acute, uncomplicated influenza in patients aged two weeks and older who have been symptomatic for no more than 48 hours .
    • It has demonstrated efficacy in reducing the duration of symptoms and the risk of complications such as pneumonia .
  • Prophylaxis
    • The drug is also used for prophylaxis against influenza in individuals aged one year and older, particularly in high-risk populations .
    • Post-exposure prophylaxis can be crucial during outbreaks or pandemics, as seen during the H1N1 pandemic where oseltamivir was recommended for healthcare workers exposed to infected patients .
  • Special Populations
    • Studies have shown that oseltamivir can be safely administered to high-risk populations, including elderly patients and those with underlying health conditions like renal impairment or obesity .
    • In patients undergoing hemodialysis, specific dosing regimens have been developed to optimize therapeutic outcomes while minimizing adverse effects .

Research Applications

This compound is extensively studied within virology research:

  • Viral Resistance Studies : Researchers investigate how influenza viruses develop resistance to oseltamivir, which is vital for understanding treatment failures and guiding future antiviral development .
  • Pharmacokinetics : Studies focus on the pharmacokinetic profiles of oseltamivir in various populations, including those with renal impairment, to establish appropriate dosing guidelines .
  • Analytical Chemistry : The compound serves as a standard in developing detection methods for antiviral agents in biological samples, enhancing diagnostic capabilities in clinical settings .

Case Study 1: Efficacy in High-Risk Patients

A clinical trial involving over 11,000 subjects assessed the safety and efficacy of oseltamivir across various demographics, including children and elderly patients. The study found that early administration significantly reduced hospitalization rates due to influenza complications .

Case Study 2: Pharmacokinetics in Hemodialysis Patients

A retrospective analysis examined pharmacokinetic data from 24 patients undergoing hemodialysis. The findings indicated that standard dosing could lead to suboptimal drug levels; thus, a modified regimen was recommended to ensure adequate therapeutic concentrations during treatment .

Table 1: Indications for this compound

IndicationAge GroupAdministration Timing
Treatment of Influenza≥ 2 weeksWithin 48 hours of onset
Prophylaxis≥ 1 yearPost-exposure

Table 2: Dosage Adjustments for Renal Impairment

Renal Function (CrCl)Recommended Dose
> 90 mL/minStandard dose (75 mg twice daily)
30-60 mL/minReduced dose (30 mg twice daily)
< 30 mL/minFurther adjustments required

類似化合物との比較

Comparison:

Oseltamivir’s unique oral administration and broad patient acceptance make it a widely used antiviral medication for influenza treatment and prevention.

生物活性

Oseltamivir phosphate, commonly known as Tamiflu, is an antiviral medication primarily used for the treatment and prevention of influenza. The active metabolite of this compound, oseltamivir carboxylate, exhibits significant biological activity by inhibiting the viral neuraminidase enzyme, which is crucial for the replication and spread of influenza viruses. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, mechanisms of action, and relevant case studies.

This compound functions as a prodrug that is rapidly converted to oseltamivir carboxylate in the liver. The active form selectively inhibits the neuraminidase enzymes found on the surface of influenza viruses. These enzymes facilitate the release of new viral particles from infected cells, thereby promoting viral spread within the host. By inhibiting neuraminidase, oseltamivir carboxylate effectively reduces viral replication and shedding, leading to decreased infectivity and symptom severity when administered early in the course of infection .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to oseltamivir carboxylate. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability ~80%
Cmax (oseltamivir) 65 ng/mL
Cmax (oseltamivir carboxylate) 348 ng/mL
AUC (0-12h) (oseltamivir) 112 ng·h/mL
AUC (0-12h) (carboxylate) 2719 ng·h/mL
Volume of Distribution 23-26 L
Elimination Half-life (carboxylate) 6-10 hours

This compound is primarily eliminated via renal excretion, with less than 20% excreted in feces. The drug's pharmacokinetics are largely unaffected by food intake or changes in gastric pH .

Inhibitory Effects on Neuraminidase

Oseltamivir carboxylate demonstrates potent inhibition against various strains of influenza A and B viruses. The enzyme's active site is highly conserved across different subtypes, making oseltamivir effective against multiple strains, including pandemic H1N1 .

Research has shown that oseltamivir carboxylate has a Ki value in the low nanomolar range for influenza neuraminidases, indicating its strong binding affinity and efficacy as an antiviral agent . In contrast, studies have indicated limited inhibitory effects on human sialidases, suggesting a selective action towards viral enzymes over human counterparts .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy of this compound in treating influenza:

  • Efficacy in Reducing Symptom Duration : A meta-analysis involving multiple randomized controlled trials demonstrated that early administration of oseltamivir reduced symptom duration by approximately 1 day compared to placebo when initiated within 48 hours of symptom onset .
  • Prevention in High-Risk Populations : In a study involving healthcare workers during an influenza outbreak, prophylactic use of oseltamivir significantly reduced the incidence of influenza infection compared to those receiving placebo .
  • Safety Profile : Oseltamivir has been shown to have a favorable safety profile, with most adverse effects being mild and transient. Common side effects include nausea and vomiting; however, these can often be mitigated by co-administration with food .

特性

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGPKBBMSAYNT-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044291
Record name Oseltamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 6.86e-01 g/L
Record name Oseltamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oseltamivir phosphate is a pro-drug of the active metabolite (oseltamivir carboxylate) which is a potent and selective inhibitor of influenza virus neuraminidase enzymes, which are glycoproteins found on the virion surface. Viral neuraminidase enzyme activity is important for viral entry into uninfected cells, for the release of recently formed virus particles from infected cells, and for the further spread of the infectious virus in the body. Oseltamivir activity reduces viral shedding and infectivity. Oseltamivir is effective agaisnt viral neuraminidases of influenza A (including pandemic H1N1) and influenza B., Oseltamivir is an ethyl ester prodrug requiring ester hydrolysis for conversion to the active form, oseltamivir carboxylate. The proposed mechanism of action of oseltamivir is inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release.
Record name Oseltamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OSELTAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

196618-13-0, 204255-11-8
Record name Oseltamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196618-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oseltamivir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oseltamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oseltamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSELTAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OSELTAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir phosphate
Reactant of Route 2
Oseltamivir phosphate
Reactant of Route 3
Oseltamivir phosphate
Reactant of Route 4
Oseltamivir phosphate
Reactant of Route 5
Oseltamivir phosphate
Reactant of Route 6
Oseltamivir phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。